(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid

Vue d'ensemble

Description

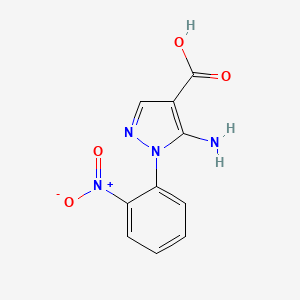

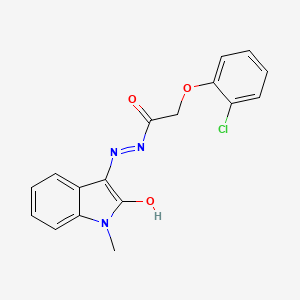

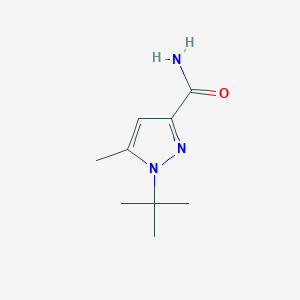

“(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid” is a research chemical . It has the CAS number 1313712-90-1 . The chemical formula is C12H14BFN2O4 and it has a molecular weight of 280.06 g/mol .

Synthesis Analysis

The compound has been used in the synthesis of glucose-responsive microneedle patches for closed-loop dual-hormone delivery . It is copolymerized from a monomer mixture containing “this compound” as the glucose-responsive moiety .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: B(C1=CC(=C(C=C1)C(=O)NCCNC(=O)C=C)F)(O)O .Chemical Reactions Analysis

In the context of glucose-responsive microneedle patches, the phenylboronic acid units in the compound can bind to glucose to reversibly shift the net charge of the entire polymeric matrix within microneedles . This allows the release ratio of the negatively charged insulin and the positively charged glucagon analog from the patch to be dynamically tuned upon the fluctuation of blood glucose levels .Applications De Recherche Scientifique

Synthesis and Crystal Structure

- Boronic acids like amino-3-fluorophenyl boronic acid are synthesized for use in various synthetic chemistry applications. They are utilized in reactions such as Suzuki cross-coupling and Petasis reaction. These compounds are also significant in the synthesis of biologically active compounds and as pharmaceutical agents themselves (Das et al., 2003).

Polymerization and Functional Polymers

- Acrylamido boronic acids are important in the creation of functional polymers. Techniques have been developed to prevent unwanted polymerization during synthesis, leading to better yields and purity for incorporation into polymers (D'Hooge et al., 2008).

Sensing and Materials Science

- Phenyl boronic acids, including derivatives of 4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid, are used in sensing materials like glucose sensors, owing to their ability to bind to saccharides. This property is exploited in the creation of materials that operate at physiological pH for bodily fluids (Mu et al., 2012).

Biomedical Applications

- In biomedical research, these boronic acid derivatives are used in the construction of materials for carbohydrate sensing. Their interaction with diol groups in carbohydrates is crucial in developing sensors and diagnostic tools (Liang et al., 2019).

Drug Delivery Systems

- These compounds have been explored for their potential in drug delivery systems. For example, they have been used in the construction of nanoparticles for the targeted delivery of drugs like doxorubicin, improving the efficiency of drug penetration and retention in tumors (Wang et al., 2013).

Mécanisme D'action

Target of Action

Boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

This property allows them to act as Lewis acids and bind to various biological targets .

Biochemical Pathways

Boronic acids and their esters are known to interact with various biochemical pathways due to their ability to form reversible covalent bonds with diols .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, which can affect their bioavailability .

Result of Action

The ability of boronic acids and their esters to form reversible covalent bonds with diols can lead to various effects, depending on the specific targets and biochemical pathways involved .

Action Environment

The action of (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the pH and glucose concentration can affect the thermoresponsive nature of block copolymers prepared with this compound . Additionally, the stability of boronic acids and their esters in water can also influence their action, efficacy, and stability .

Safety and Hazards

Orientations Futures

The compound’s glucose-responsive property has potential applications in the development of advanced drug delivery systems, such as the glucose-responsive microneedle patches for closed-loop dual-hormone delivery . These systems could provide a more effective and safer method for managing blood glucose levels in diabetic patients .

Propriétés

IUPAC Name |

[3-fluoro-4-[2-(prop-2-enoylamino)ethylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BFN2O4/c1-2-11(17)15-5-6-16-12(18)9-4-3-8(13(19)20)7-10(9)14/h2-4,7,19-20H,1,5-6H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROCFBAGKYSGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCCNC(=O)C=C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester, 95%](/img/structure/B6358159.png)

![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)

![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)

![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)